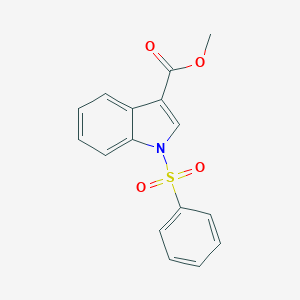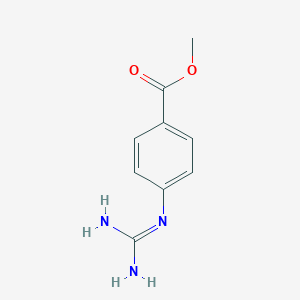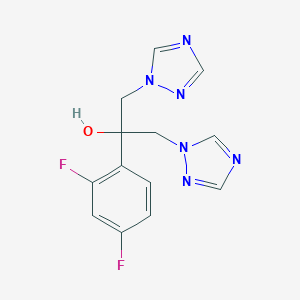
4-Méthylquinolin-7-amine
Vue d'ensemble
Description
4-Methylquinolin-7-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 4-Methylquinolin-7-amine has gained attention due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules.
Applications De Recherche Scientifique
4-Methylquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs with antimicrobial, anticancer, and antimalarial activities.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
Target of Action
4-Methylquinolin-7-amine, like other quinoline derivatives, has been found to have significant biological activity . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The interaction of 4-Methylquinolin-7-amine with its targets results in changes in the PI3K/AKT/mTOR pathway . The compound binds to these proteins, potentially altering their function and disrupting the pathway
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 4-Methylquinolin-7-amine . This pathway is involved in cell cycle regulation, growth, and survival . By interacting with proteins in this pathway, 4-Methylquinolin-7-amine can potentially influence these cellular processes.
Pharmacokinetics
It has been predicted that compounds of this class satisfy the adme profile , suggesting that they may have good bioavailability
Result of Action
The result of 4-Methylquinolin-7-amine’s action is the potential inhibition of cell proliferation in certain cancer cell lines . For example, one study found that a similar compound was active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of 29.4 µM .
Analyse Biochimique
Biochemical Properties
Quinoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have been found to have anticancer properties, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway, a common signaling pathway involved in multiple cancers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylquinoline.
Amination: The 4-methylquinoline undergoes an amination reaction to introduce the amine group at the 7th position.
Industrial Production Methods
Industrial production of 4-Methylquinolin-7-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and amine groups.
4-Methylquinoline: Similar structure but lacks the amine group at the 7th position.
7-Aminoquinoline: Similar structure but lacks the methyl group at the 4th position.
Uniqueness
4-Methylquinolin-7-amine is unique due to the presence of both the methyl group at the 4th position and the amine group at the 7th position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
4-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHVQCJPFDWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333416 | |
| Record name | 4-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-79-6 | |
| Record name | 4-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


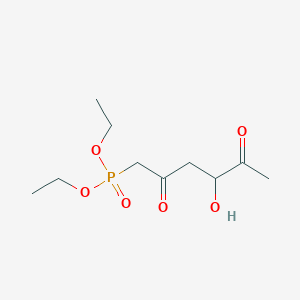
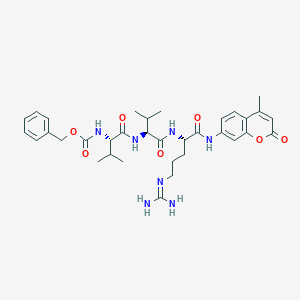
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
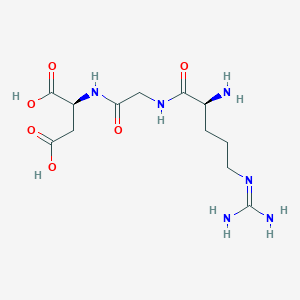
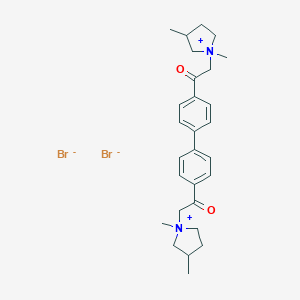
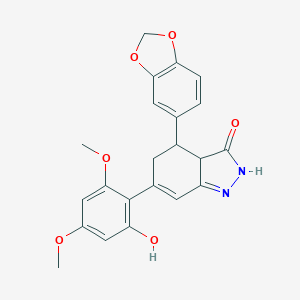
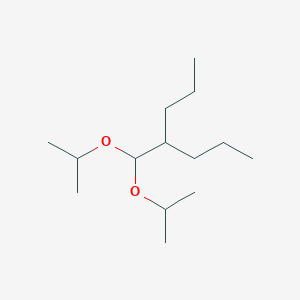
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
